molecular formula C10H6F12 B167291 1,6-Divinylperfluorohexane CAS No. 1800-91-5

1,6-Divinylperfluorohexane

Cat. No. B167291
CAS RN: 1800-91-5
M. Wt: 354.13 g/mol
InChI Key: PDFSXHZXNZCKNF-UHFFFAOYSA-N
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Description

1,6-Divinylperfluorohexane is a chemical compound with the molecular formula C10H6F12 . It is also known by other names such as 3,3,4,4,5,5,6,6,7,7,8,8-dodecafluorodeca-1,9-diene .


Synthesis Analysis

The synthesis of 1,6-Divinylperfluorohexane involves a multi-step reaction . The first step involves a 76 percent yield with dibutyl peroxide at -130 degrees Celsius, followed by a reaction at 130 degrees Celsius for 22 hours . The second step involves an 82 percent yield with KOH and ethane-1,2-diol at 140 degrees Celsius .


Molecular Structure Analysis

The molecular structure of 1,6-Divinylperfluorohexane consists of 10 carbon atoms, 6 hydrogen atoms, and 12 fluorine atoms . The molecular weight is 354.14 .


Chemical Reactions Analysis

In the presence of catalytic chloroplatinic acid (Pt-Cat) under an air atmosphere, a runaway reaction accompanied by a severe pressure release occurred when Fe2O3 was present as an impurity in the system during the hydrosilylation of 1,6-divinyl(perfluorohexane) (FDV) with trichlorosilane (TCS) .


Physical And Chemical Properties Analysis

1,6-Divinylperfluorohexane has a molecular weight of 354.14 . It has a density of 1.506, a boiling point of 84 degrees Celsius, and a flash point of 68 degrees Celsius . It does not have a significant reaction with aqueous systems .

Scientific Research Applications

Reactive Derivatives Preparation

1,6-Divinylperfluorohexane plays a role in the preparation of reactive derivatives. Smith and Gilman (1975) described the synthesis of reactive 1,6-disubstituted perfluorohexanes, including 1,6-Divinylperfluorohexane, via reactions with alkyllithium and Grignard reagents (Smith & Gilman, 1975).

Fluorinated Diol Synthesis

Lahiouhel et al. (2001) explored the radical addition of 1-iodoperfluorohexane to allyl alcohol, leading to the synthesis of a fluorinated telechelic diol, derived from 1,6-diiodoperfluorohexane. This process is significant in the context of 1,6-Divinylperfluorohexane, as it highlights its potential in synthesizing fluorinated compounds (Lahiouhel, Améduri & Boutevin, 2001).

Layered Solids Engineering

Metrangolo et al. (2004) researched the self-assembly of 1,6-dicyanohexane with perfluorinated telechelic diiodoalkanes, including compounds similar to 1,6-Divinylperfluorohexane. This study shows its relevance in creating layered 1D co-crystals, indicating its potential in material engineering and design (Metrangolo, Pilati, Resnati & Stevenazzi, 2004).

CO2 Vent in Fuel Cells

Prakash, Mustain, and Kohl (2008) demonstrated the use of 1,6-Divinylperfluorohexane in direct methanol fuel cells. They investigated siloxane membranes, enhanced with 1,6-Divinylperfluorohexane, for selectively venting CO2 from the anode chamber. This application underscores its potential in energy technology (Prakash, Mustain & Kohl, 2008).

Hydrosilylation Mechanism Study

Katoh et al. (2013) investigated the hydrosilylation of 1,6-divinyl(perfluorohexane) with trichlorosilane. This study provides insights into the mechanistic actions and interactions of 1,6-Divinylperfluorohexane in chemical synthesis, highlighting its role in industrial chemistry (Katoh, Nagayama, Higashi & Nakano, 2013).

Safety And Hazards

1,6-Divinylperfluorohexane is flammable . It is irritating to eyes, respiratory system, and skin . In case of contact with eyes, it is advised to rinse immediately with plenty of water and seek medical advice . Suitable protective clothing, gloves, and eye/face protection should be worn .

properties

IUPAC Name

3,3,4,4,5,5,6,6,7,7,8,8-dodecafluorodeca-1,9-diene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F12/c1-3-5(11,12)7(15,16)9(19,20)10(21,22)8(17,18)6(13,14)4-2/h3-4H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDFSXHZXNZCKNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(C(C(C(C(C(C=C)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20170895
Record name 1,6-Divinylperfluorohexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20170895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,6-Divinylperfluorohexane

CAS RN

1800-91-5
Record name 3,3,4,4,5,5,6,6,7,7,8,8-Dodecafluoro-1,9-decadiene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1800-91-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dodecafluoro-1,9-decadiene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001800915
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,6-Divinylperfluorohexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20170895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,3,4,4,5,5,6,6,7,7,8,8-dodecafluorodeca-1,9-diene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.015.717
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DODECAFLUORO-1,9-DECADIENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9KC63N97TA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
22
Citations
H Tsukada, T Hisa, T Shirai, T Oshiki… - Journal of Fluorine …, 2022 - Elsevier
Semi-fluorinated aromatic polymers containing perfluoroalkylene [-(CF 2 ) n -, n = 4, 6], vinylene, and arylene units in their main chains were synthesized via the Mizoroki-Heck co-…
Number of citations: 1 www.sciencedirect.com
S Prakash, W Mustain, PA Kohl - Journal of Power Sources, 2008 - Elsevier
Passive, stand-alone, direct methanol fuel cells require a pressure management system that releases CO 2 produced in the anode chamber. However, this must be done without …
Number of citations: 17 www.sciencedirect.com
S Prakash, PA Kohl - Journal of Power Sources, 2009 - Elsevier
Direct methanol fuel cells have potentially high energy density if the balance of plant and fuel losses can be kept to a minimum. CO 2 accumulation in the fuel tank can lower the …
Number of citations: 9 www.sciencedirect.com
T Narita - International Journal of Polymeric Materials, 1993 - Taylor & Francis
The study of silicon- and fluorine-containing polymers are of interest from both an academic and industrial perspectives as functional materials of high performance. Intensive research …
Number of citations: 1 www.tandfonline.com
K Park, JH Cho, JH Jang, BC Yu, T Andreah… - Energy & …, 2015 - pubs.rsc.org
Despite great interest in a Li–S battery, soluble polysulfides as charge/discharge intermediates pose an important challenge to realize commercial Li–S batteries. For building physical …
Number of citations: 208 pubs.rsc.org
S Prakash - 2009 - search.proquest.com
In this work, a hybrid power module comprising of a direct methanol fuel cell (DMFC) and a Li-ion battery has been proposed for low power applications. The challenges associated with …
Number of citations: 4 search.proquest.com
X Ma, H Chen, X Liu, Y Li, C Li, S Zhang… - Macromolecular …, 2022 - Wiley Online Library
Lithium‐based batteries (LBBs) have virtually dominated the energy storage market for electronic products and electric vehicles. In these batteries, the critical roles of polymers cannot …
Number of citations: 3 onlinelibrary.wiley.com
Q Zhang, Q Huang, SM Hao, S Deng, Q He… - Advanced …, 2022 - Wiley Online Library
Lithium–sulfur batteries (LSBs) hold great promise as one of the next‐generation power supplies for portable electronics and electric vehicles due to their ultrahigh energy density, cost …
Number of citations: 56 onlinelibrary.wiley.com
J Hu, W Wang, B Zhou, J Sun, WS Chin, L Lu - Small, 2023 - Wiley Online Library
Lithium‐metal batteries (LMBs) are considered the “holy grail” of the next‐generation energy storage systems, and solid‐state electrolytes (SSEs) are a kind of critical component …
Number of citations: 3 onlinelibrary.wiley.com
T Shimizu, S Inagaki - Sealing Technology, 2017 - thainichias-inter.co.th
Seals, such as elastomer O-rings, are used to prevent the leakage of vapour from the ductwork or devices through which it flows. The temperature of the vapour that is often present in …
Number of citations: 3 www.thainichias-inter.co.th

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